molecular formula C12H13NO B1614064 (5-Methyl-2-phenyl-3-furyl)methylamine CAS No. 771572-29-3

(5-Methyl-2-phenyl-3-furyl)methylamine

Cat. No.: B1614064
CAS No.: 771572-29-3
M. Wt: 187.24 g/mol
InChI Key: PQZVRVFUCJMCRZ-UHFFFAOYSA-N
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Description

(5-Methyl-2-phenyl-3-furyl)methylamine is an organic compound with the molecular formula C12H13NO It is a derivative of furan, a heterocyclic organic compound, and contains a phenyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-2-phenyl-3-furyl)methylamine typically involves the reaction of 5-methyl-2-phenylfuran with formaldehyde and ammonia or a primary amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{5-Methyl-2-phenylfuran} + \text{Formaldehyde} + \text{Ammonia} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation may lead to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like ethanol or methanol, and catalysts.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Derivatives with different functional groups replacing the methylamine group.

Scientific Research Applications

(5-Methyl-2-phenyl-3-furyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Methyl-2-phenyl-3-furyl)methylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the furan ring and the methylamine group allows it to participate in various chemical reactions, potentially leading to the modulation of molecular targets.

Comparison with Similar Compounds

    (5-Methyl-2-phenylfuran): Lacks the methylamine group, making it less reactive in certain chemical reactions.

    (2-Phenyl-3-furyl)methylamine: Similar structure but without the methyl group on the furan ring, affecting its chemical properties and reactivity.

    (5-Methyl-2-furyl)methylamine: Contains a furan ring with a methyl group but lacks the phenyl group, altering its overall chemical behavior.

Uniqueness: (5-Methyl-2-phenyl-3-furyl)methylamine is unique due to the combination of the furan ring, phenyl group, and methylamine group. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

(5-methyl-2-phenylfuran-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-9-7-11(8-13)12(14-9)10-5-3-2-4-6-10/h2-7H,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZVRVFUCJMCRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640220
Record name 1-(5-Methyl-2-phenylfuran-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771572-29-3
Record name 1-(5-Methyl-2-phenylfuran-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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